1-Ethyl-3-methylimidazolium acetate (CAS: 143314-17-4) is a room-temperature, halogen-free ionic liquid renowned for its exceptional solvating power, particularly for recalcitrant biopolymers like cellulose, chitin, and lignin. Unlike traditional chloride-based ionic liquids, [EMIM]OAc remains a highly fluid liquid at ambient temperatures and features a strongly hydrogen-bond-accepting acetate anion. This unique combination of low viscosity, high basicity, and absence of corrosive halogens makes it a premier procurement choice for biomass processing, green electrochemistry, and carbon capture formulations. By eliminating the handling challenges of solid-state precursors and mitigating equipment corrosion, [EMIM]OAc transitions seamlessly from bench-scale research to continuous industrial processing [1].
Substituting [EMIM]OAc with common in-class alternatives like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) or 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) severely compromises processability and infrastructure compatibility. Chloride-based ionic liquids are typically solid at room temperature (e.g., [BMIM]Cl melts at ~70 °C), requiring energy-intensive pre-melting before use, and their halogenated nature introduces severe pitting corrosion risks to stainless-steel reactors. Furthermore, even substituting with the non-halogenated but longer-chain analog[BMIM]OAc introduces a massive viscosity penalty—solution viscosity increases nearly fourfold compared to [EMIM]OAc, creating severe mass transfer limitations and pumping bottlenecks in scaled-up extrusion or mixing operations [1].
In high-concentration biomass processing, solvent viscosity dictates equipment feasibility and throughput. Comparative rheological studies of cellulose solutions (12.8–15.8 wt%) at 85 °C demonstrate that [EMIM]OAc yields a viscosity of 2,281 Pa·s. In stark contrast, the same concentration in [BMIM]OAc yields 9,690 Pa·s,[EMIM]Cl yields 24,900 Pa·s, and the traditional benchmark [BMIM]Cl yields an unworkable 47,540 Pa·s [1].
| Evidence Dimension | Viscosity of cellulose-ionic liquid solutions at 85 °C |
| Target Compound Data | 2,281 Pa·s ([EMIM]OAc) |
| Comparator Or Baseline | 47,540 Pa·s ([BMIM]Cl) and 9,690 Pa·s ([BMIM]OAc) |
| Quantified Difference | ~20-fold lower viscosity than [BMIM]Cl; ~4-fold lower than [BMIM]OAc |
| Conditions | 12.8–15.8 wt% cellulose dissolved at 85 °C |
Dramatically reduces the mechanical energy required for stirring, pumping, and spinning, enabling higher throughput in continuous membrane or fiber manufacturing.
[EMIM]OAc functions as a highly efficient, chemically active solvent for CO2 capture, overcoming the energy penalties of traditional amines. Process simulations based on a 180 MWe coal power plant demonstrate that [EMIM]OAc strongly absorbs CO2 with a heat of absorption of -38 kJ/mol. When compared to the conventional monoethanolamine (MEA) scrubbing baseline, the [EMIM]OAc-based process lowers the overall energy requirement for CO2 capture and solvent regeneration by 13.5%, while maintaining high absorption capacity[1].
| Evidence Dimension | Energy requirement for 90% CO2 capture and solvent regeneration |
| Target Compound Data | -38 kJ/mol heat of absorption (13.5% lower total energy) |
| Comparator Or Baseline | Conventional 15% MEA-based scrubbing process |
| Quantified Difference | 13.5% reduction in total energy consumption vs MEA |
| Conditions | Simulated 90% CO2 capture from post-combustion flue gas (180 MWe plant) |
Provides a quantifiable reduction in parasitic energy loads for industrial carbon capture facilities, justifying the transition from traditional volatile amines.
The physical state of an ionic liquid at ambient temperature dictates the complexity of its storage and reactor feeding. [EMIM]OAc is a stable liquid at room temperature with a melting point below -20 °C. Conversely, the widely used historical benchmark[BMIM]Cl is a solid at room temperature with a melting point of approximately 70 °C[1], requiring heated storage tanks, traced transfer lines, and pre-melting steps to prevent solidification and system clogging.
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | Liquid at room temperature (m.p. < -20 °C) |
| Comparator Or Baseline | [BMIM]Cl (Solid at room temperature, m.p. ~70 °C) |
| Quantified Difference | >90 °C lower melting point; eliminates solid-state handling |
| Conditions | Standard ambient storage and continuous liquid-feed operations |
Eliminates the capital and energetic costs of heated storage and pre-melting, allowing for seamless integration into continuous liquid-phase manufacturing.
Industrial scale-up of ionic liquids is often bottlenecked by the severe corrosivity and toxicity of halogenated anions. [EMIM]OAc is entirely halogen-free, eliminating the chloride-induced pitting corrosion of stainless-steel reactors commonly associated with [BMIM]Cl and [AMIM]Cl. Furthermore, ecotoxicological assessments demonstrate that[EMIM]OAc exhibits significantly higher EC50 values in biodegradability tests compared to halogenated ionic liquids, confirming a vastly superior environmental and safety profile for large-scale deployment [1].
| Evidence Dimension | Halogen content and ecotoxicological response (EC50) |
| Target Compound Data | Halogen-free, high EC50 (lower toxicity) |
| Comparator Or Baseline | [BMIM]Cl and [AMIM]Cl (Chloride-containing, highly corrosive, higher toxicity) |
| Quantified Difference | Complete elimination of chloride-induced corrosion risk and improved biodegradability |
| Conditions | Standard industrial reactor metallurgy and standard biodegradability assays |
Prevents premature degradation of expensive stainless-steel manufacturing equipment and lowers environmental compliance costs.
Because [EMIM]OAc maintains a highly manageable viscosity (2,281 Pa·s) even at high cellulose concentrations, it is the premier solvent for spinning high-molecular-weight cellulose fibers (e.g., Lyocell alternatives) and casting ultrafiltration membranes. Its superior rheological profile ensures defect-free extrusion, faster mass transfer, and more energy-efficient solvent recovery compared to highly viscous[BMIM]Cl or [BMIM]OAc systems [1].
Leveraging its low heat of absorption (-38 kJ/mol) and chemical affinity for CO2, [EMIM]OAc is ideal for formulating next-generation carbon capture solvents. It can be used pure or as a low-volatility, low-viscosity chemical diluent for polyethylenimine (PEI) to achieve high CO2 capacities while reducing the 13.5% energy penalty associated with regenerating traditional MEA scrubbers[2].
In biorefining, the absence of corrosive chloride ions makes [EMIM]OAc highly compatible with standard stainless-steel reactor infrastructure. It efficiently disrupts the crystalline structure of lignocellulosic biomass without requiring the exotic, corrosion-resistant metallurgy that would be mandatory if using[BMIM]Cl or [AMIM]Cl, drastically lowering capital expenditure for pilot plants [3].
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